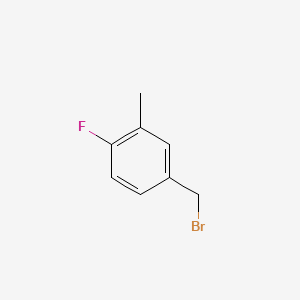

4-Fluoro-3-methylbenzyl bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGGOSDHWXCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380790 | |

| Record name | 4-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-70-6 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-methylbenzyl bromide: A Technical Guide for Chemical Synthesis and Application

CAS Number: 261951-70-6

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzyl bromide (CAS 261951-70-6), a key intermediate in organic synthesis, particularly within the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, a representative synthesis protocol via benzylic bromination, its characteristic reactivity, and its applications as a versatile building block. Safety and handling protocols are also summarized. The information is intended for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Data

This compound is a halogenated aromatic compound.[1] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, its key identifiers and characteristics are summarized below. The compound presents as a solid under standard conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261951-70-6 | |

| Molecular Formula | C₈H₈BrF | |

| Molecular Weight | 203.05 g/mol | |

| Appearance | Solid | |

| InChI Key | ZZGGOSDHWXCOCA-UHFFFAOYSA-N | |

| SMILES String | Cc1cc(CBr)ccc1F |

Table 2: Spectroscopic Data Availability

| Technique | Availability |

| ¹H NMR | Data available |

| ¹³C NMR | Data available |

| Mass Spectrometry (MS) | Data available |

| Infrared (IR) Spectroscopy | Data available |

Note: Specific spectral data can be obtained from specialized chemical data providers. This document confirms the existence of reference spectra.

Synthesis and Purification

The primary route for the synthesis of this compound is the radical bromination of the benzylic methyl group of 4-fluoro-3-methyltoluene. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, is the most common and effective method for this transformation.[2][3][4]

Caption: Synthesis and purification workflow for this compound.

Representative Experimental Protocol: Synthesis

This protocol describes the benzylic bromination of 4-fluoro-3-methyltoluene using NBS and Azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

-

4-Fluoro-3-methyltoluene (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.05 eq.)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-3-methyltoluene (1.0 eq.), N-Bromosuccinimide (1.05 eq.), and the chosen solvent (e.g., CCl₄).

-

Add the radical initiator, AIBN (0.02 eq.), to the suspension.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for approximately 30 minutes. This will precipitate the succinimide byproduct.

-

Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Work-up and Purification:

-

Dissolve the crude residue in a suitable organic solvent like Dichloromethane or Ethyl Acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The final product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Reactivity and Chemical Properties

As a benzyl bromide derivative, the compound is a potent electrophile and a valuable alkylating agent. The carbon of the bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.

Caption: General Sₙ2 reactivity pathway of this compound.

The presence of the fluorine atom and methyl group on the aromatic ring can modulate the reactivity of the benzylic position through inductive and hyperconjugative effects. The compound is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and some metals. It is stable under normal storage conditions.

Applications in Research and Drug Development

This compound serves as a crucial building block for introducing the 4-fluoro-3-methylbenzyl moiety into target molecules. This is particularly valuable in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[5] Its primary application is in the alkylation of various nucleophiles such as phenols, thiols, amines, and carbanions.

Caption: Role as an intermediate in medicinal chemistry.

Representative Experimental Protocol: O-Alkylation

This protocol describes a general procedure for the Williamson ether synthesis using this compound and a generic phenol.

Materials:

-

A substituted phenol (1.0 eq.)

-

This compound (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate

-

Deionized Water

-

Brine

Procedure:

-

To a round-bottom flask, add the phenol (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

-

Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction to 60-80°C and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired ether.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and harmful to aquatic life with long-lasting effects.

Table 3: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statements | H302H412 | Harmful if swallowed.Harmful to aquatic life with long lasting effects. |

| Precautionary Statements | P264P270P273P301+P312P501 | Wash skin thoroughly after handling.Do not eat, drink or smoke when using this product.Avoid release to the environment.IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.Dispose of contents/container to an approved waste disposal plant. |

| Storage Class | 11 | Combustible Solids |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., Nitrile), lab coat. Handle in a chemical fume hood. |

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its utility lies in its ability to act as an efficient electrophile for introducing the 4-fluoro-3-methylbenzyl group into a wide range of molecules. This function is particularly relevant in the field of drug discovery, where the strategic placement of fluorinated moieties can significantly improve the pharmacological profile of lead compounds. While specific physical properties are not extensively documented, its synthesis via benzylic bromination and its reactivity in nucleophilic substitution reactions are well-established chemical principles. Strict adherence to safety protocols is mandatory when handling this compound.

References

4-Fluoro-3-methylbenzyl bromide physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and safety properties of 4-Fluoro-3-methylbenzyl bromide (CAS No: 261951-70-6), a key intermediate in various synthetic applications.

Core Chemical Properties

This compound is a halogenated aromatic compound. Its structure consists of a benzene ring substituted with a fluorine atom, a methyl group, and a bromomethyl group at positions 4, 3, and 1, respectively. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science for introducing the 4-fluoro-3-methylbenzyl moiety into target molecules.

| Property | Value | Reference(s) |

| CAS Number | 261951-70-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrF | [1][2][4][5] |

| Molecular Weight | 203.06 g/mol | [2][4][5] |

| Physical Form | Solid | [1] |

| Boiling Point | 80 °C @ 3 torr | [2] |

| Refractive Index (n ২০/D) | 1.545 | [2] |

| InChI Key | ZZGGOSDHWXCOCA-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(CBr)ccc1F | [1] |

Synthesis Pathway

The primary synthetic route to this compound is through the radical bromination of the benzylic methyl group of 4-fluoro-3-methyltoluene. This reaction, often a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, conducted under anhydrous conditions in a non-polar solvent like carbon tetrachloride.

Caption: Proposed synthesis via Wohl-Ziegler bromination.

Chemical Reactivity and Handling

Reactivity: this compound is a reactive electrophile due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the foundation of its utility as a synthetic intermediate.

Handling and Storage:

-

This compound is classified as a combustible solid[1].

-

Due to its reactivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

-

It is incompatible with strong bases, strong oxidizing agents, alcohols, amines, and metals[6]. The material is also moisture-sensitive[7]. Contact with metals may lead to the formation of flammable hydrogen gas[6].

Safety Information

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

| Hazard Type | Information | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed.H412: Harmful to aquatic life with long lasting effects. | [1] |

| Related Hazards | Similar benzyl bromides are potent lachrymators (cause tearing) and can cause severe skin burns and eye damage (H314). | [7][8][9] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. | [1][9] |

| Hazard Class | Acute Toxicity 4 (Oral), Aquatic Chronic 3 | [1] |

Experimental Protocols

While specific experimental procedures are proprietary and vary by application, a general workflow for using this compound as an alkylating agent in a nucleophilic substitution reaction is outlined below.

General Alkylation Protocol:

-

Setup: A dry reaction flask equipped with a magnetic stirrer and nitrogen inlet is charged with a solution of the nucleophile and a suitable anhydrous solvent (e.g., THF, DMF, Acetonitrile).

-

Base Addition: A non-nucleophilic base (e.g., NaH, K₂CO₃, or an amine sponge) is added to deprotonate the nucleophile if necessary. The mixture is stirred until deprotonation is complete.

-

Reagent Addition: A solution of this compound in the reaction solvent is added dropwise to the mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction: The reaction is allowed to warm to room temperature or is heated to reflux and monitored for completion using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Caption: General workflow for using the reagent in Sₙ2 reactions.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | 261951-70-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chemicalbook.com [chemicalbook.com]

Molecular weight and formula of 4-Fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-methylbenzyl bromide, a key reagent in various synthetic applications within the pharmaceutical and agrochemical industries.

Chemical Properties and Identification

This compound is a halogenated aromatic compound. Its reactivity is primarily centered around the benzylic bromide, making it a versatile alkylating agent for introducing the 4-fluoro-3-methylbenzyl moiety into a wide range of molecules.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Identifier | Value | Reference |

| Molecular Formula | C8H8BrF | [1][2] |

| Molecular Weight | 203.06 g/mol | [1][2] |

| CAS Number | 261951-70-6 | [1] |

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the fourth position, a methyl group at the third position, and a bromomethyl group at the first position.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are highly dependent on the specific reaction and desired product. Researchers should refer to relevant scientific literature and established synthetic methodologies for specific procedural details. Standard laboratory safety protocols should be strictly adhered to when handling this compound, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Safety of 4-Fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-Fluoro-3-methylbenzyl bromide (CAS No. 261951-70-6), a compound of interest in chemical synthesis and drug discovery. The following sections detail its hazardous properties, handling procedures, and emergency response protocols, compiled from various safety data sheets and toxicological guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 261951-70-6 | [1][2] |

| Molecular Formula | C₈H₈BrF | [1][2] |

| Molecular Weight | 203.05 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 80 °C at 3 torr | [2] |

| SMILES String | Cc1cc(CBr)ccc1F | [1] |

| InChI Key | ZZGGOSDHWXCOCA-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute oral toxicity and its effects on the aquatic environment.

GHS Pictograms:

-

GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.[1]

Signal Word: Warning[1]

Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P273: Avoid release to the environment.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

The GHS classification workflow for this compound is illustrated in the following diagram:

Caption: GHS Classification Workflow for this compound.

Toxicological Information

For structurally similar compounds, such as other substituted benzyl bromides, corrosive effects on the skin and eyes are a significant hazard.[4] It is prudent to handle this compound as a potential skin and eye irritant.

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or evident toxicity) determines the dose for the next step.

-

Animal Model: Typically, rats of a standard laboratory strain are used. A single sex (usually females) is used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of three animals is used for each step.

-

The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

-

Data Analysis: The classification is based on the dose at which mortality or evident toxicity is observed.

Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin. The viability of the tissue after exposure to the test substance is measured.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures the activity of mitochondrial enzymes in viable cells.

-

-

Data Analysis: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

Serious Eye Damage/Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye damage or irritation.

-

Principle: The test substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are observed and scored over time.

-

Animal Model: Typically, albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Lesions of the cornea, iris, and conjunctiva are scored according to a standardized scale.

-

-

Data Analysis: The classification is based on the severity and reversibility of the observed eye lesions.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

The logical flow of first-aid procedures is depicted in the diagram below:

Caption: First-Aid Procedures for Exposure.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a combustible solids storage area.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, and hydrogen fluoride.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The product should be sent to an approved waste disposal plant.[1]

This technical guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment that should be conducted before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) from the supplier for complete and detailed information.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide on the handling and storage of 4-Fluoro-3-methylbenzyl bromide. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the information herein is synthesized from data on structurally similar compounds, including other substituted benzyl bromides. It is imperative to always consult the most current SDS for any chemical before use and to conduct a thorough risk assessment for your specific laboratory conditions.

Introduction

This compound is a substituted aromatic halide, a class of compounds frequently utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. Its reactivity, which makes it a valuable synthetic building block, also necessitates stringent safety protocols for its handling and storage. This guide outlines the potential hazards, necessary precautions, and recommended procedures to ensure the safe use of this compound in a research and development setting. The primary hazards associated with this and similar compounds include corrosivity, lachrymatory effects, and moisture sensitivity.

Hazard Identification and Classification

Based on information for this compound and analogous compounds, the following hazards are identified.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B/1C (Assumed) | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | 1 (Assumed) | H318: Causes serious eye damage. |

| Aquatic Hazard, Long-Term | 3 | H412: Harmful to aquatic life with long lasting effects. |

Note: Skin and eye classifications are inferred from structurally similar benzyl bromides which are known corrosives and lachrymators.

Primary Hazards:

-

Corrosive: Causes severe burns to skin, eyes, and the respiratory tract upon contact.[1]

-

Lachrymator: Vapors are strong irritants to the eyes, causing tearing and pain.[1] This effect can be immediate and severe.

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen bromide gas.[1]

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | |

| Molecular Weight | 203.05 g/mol | |

| Appearance | Solid | |

| Flash Point | Not available |

Handling Precautions and Experimental Protocol

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potent lachrymatory vapors.[2] |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears before use. | Prevents skin contact and burns.[2] |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. | Protects against spills and splashes. |

| Footwear | Closed-toe shoes. | Prevents exposure from spills.[2] |

General Handling Protocol

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1] Prepare all necessary equipment and reagents in advance to minimize the duration of handling.

-

Dispensing: Conduct all dispensing of the solid compound within a chemical fume hood. Use appropriate tools (e.g., spatula, weigh boat) to avoid direct contact.

-

Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is assembled correctly and is free of moisture. Reactions should be conducted in a closed system where possible.

-

Post-Handling: After handling, thoroughly wash hands and any potentially contaminated surfaces. Decontaminate all equipment used.

Spill and Emergency Procedures

-

Minor Spill (in fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

-

Major Spill or Spill Outside of a Fume Hood:

-

Evacuate the area immediately.

-

Alert laboratory personnel and contact the institutional safety office.

-

Prevent entry to the affected area.

-

Allow only trained emergency response personnel to handle the cleanup.

-

-

Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

Storage Precautions

Proper storage is critical to maintaining the stability of this compound and ensuring safety.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Prevents degradation and potential pressure buildup.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with moisture and air.[4] |

| Container | Keep in the original, tightly sealed container. | Prevents moisture ingress and contamination.[3] |

| Location | Store in a dedicated, well-ventilated corrosives cabinet.[5] | Segregates from incompatible materials. |

Visualized Workflows and Relationships

The following diagrams illustrate the safe handling workflow and key chemical incompatibilities for this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Stability and Reactivity of 4-Fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity profile of 4-Fluoro-3-methylbenzyl bromide. The information is intended to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This document outlines the compound's physicochemical properties, stability considerations, and key reactivity patterns, supported by generalized experimental protocols and mechanistic diagrams.

Core Compound Properties

This compound is a substituted aromatic halide valuable as a building block in the synthesis of more complex molecules. Its chemical structure incorporates a fluorine atom and a methyl group on the benzene ring, which influence its reactivity.

| Property | Value | Reference |

| CAS Number | 261951-70-6 | --INVALID-LINK--[1][2] |

| Molecular Formula | C₈H₈BrF | --INVALID-LINK--[1][2] |

| Molecular Weight | 203.05 g/mol | --INVALID-LINK--[1][2] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Boiling Point | 80 °C at 3 torr | --INVALID-LINK--[3] |

| InChI Key | ZZGGOSDHWXCOCA-UHFFFAOYSA-N | --INVALID-LINK--[2] |

| SMILES String | Cc1cc(CBr)ccc1F | --INVALID-LINK--[2] |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Like many benzyl bromides, it is susceptible to degradation through several pathways.

Thermal Stability

Hydrolytic Stability

A primary concern for the stability of this compound is its sensitivity to moisture. The presence of water can lead to hydrolysis, yielding the corresponding 4-fluoro-3-methylbenzyl alcohol and hydrobromic acid. This reaction can proceed via a nucleophilic substitution mechanism. Therefore, it is imperative to store the compound under anhydrous conditions, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Photostability

While specific photostability data is limited, benzyl halides can be sensitive to light. Exposure to UV light can promote the homolytic cleavage of the C-Br bond, initiating radical reactions. To ensure stability, it is advisable to store the compound in an amber vial or otherwise protected from light.

Reactivity Profile

This compound is a versatile electrophile, primarily undergoing nucleophilic substitution reactions at the benzylic carbon. The presence of the fluorine and methyl groups on the aromatic ring can modulate its reactivity compared to unsubstituted benzyl bromide. The methyl group is weakly electron-donating, which can help stabilize a developing positive charge on the benzylic carbon in an S(_N)1-type mechanism. Conversely, the fluorine atom is electron-withdrawing through induction but electron-donating through resonance.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide ion acts as a good leaving group. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

-

S(_N)2 Mechanism: This pathway is favored by strong, sterically unhindered nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the benzylic carbon were chiral.

-

S(_N)1 Mechanism: This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate benzyl carbocation. The resonance stabilization of the benzyl carbocation makes this a plausible mechanism for benzyl halides.

Common nucleophiles that react with this compound include:

-

Amines: To form substituted benzylamines.

-

Azides: To produce benzyl azides, which are precursors to amines.

-

Hydroxides and Alkoxides: To yield benzyl alcohols and ethers, respectively.

-

Cyanides: For the synthesis of benzyl cyanides.

-

Phosphines: Such as triphenylphosphine, to form phosphonium salts, which are precursors to Wittig reagents.

Caption: Generalized S(_N)2 reaction mechanism.

Caption: Generalized S(_N)1 reaction mechanism.

Grignard Reagent Formation

While benzyl bromides can form Grignard reagents, this reaction can be complicated by Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting benzyl bromide. To minimize this side reaction, it is crucial to add the benzyl bromide slowly to a suspension of magnesium in an ethereal solvent.

Radical Reactions

The benzylic C-H bonds of the methyl group on the ring are susceptible to radical halogenation, but the C-Br bond of the bromomethyl group is the most likely site for radical reactions under appropriate conditions (e.g., photolysis).

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes the synthesis of a tertiary amine from this compound and a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine) (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the secondary amine, potassium carbonate, and anhydrous acetonitrile.

-

Add a solution of this compound in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Experimental workflow for amine substitution.

General Protocol for the Formation of a Benzylphosphonium Salt

This protocol describes the synthesis of (4-fluoro-3-methylbenzyl)triphenylphosphonium bromide.

Materials:

-

This compound

-

Triphenylphosphine (1.05 equivalents)

-

Toluene or acetonitrile, anhydrous

Procedure:

-

Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.

-

Add triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux for several hours. The product will often precipitate from the solution as a white solid.

-

Monitor the reaction by TLC (disappearance of starting materials).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the phosphonium salt.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Harmful to aquatic life with long-lasting effects | H412 |

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

-

Avoid inhalation of dust or vapors.

Handling:

-

Handle under an inert atmosphere to prevent moisture exposure.

-

Avoid contact with skin and eyes. This class of compounds is often lachrymatory (causes tearing).

-

Keep away from heat and sources of ignition.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from moisture and light.

Conclusion

This compound is a valuable reagent for the introduction of the 4-fluoro-3-methylbenzyl moiety in organic synthesis. Its reactivity is dominated by nucleophilic substitution, providing access to a wide range of derivatives. Careful consideration of its stability, particularly its sensitivity to moisture, is essential for its successful use and storage. The provided protocols and mechanistic insights serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Purity and Analytical Standards of 4-Fluoro-3-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and analytical standards for 4-Fluoro-3-methylbenzyl bromide (CAS No. 261951-70-6), a key reagent in pharmaceutical synthesis. This document outlines typical specifications, detailed analytical methodologies for purity determination and impurity profiling, and visual workflows to support researchers and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a substituted aromatic compound frequently utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Given its reactive nature as a benzylic bromide, ensuring its purity and thoroughly characterizing its impurity profile is critical to control the quality and safety of downstream products. This guide details robust analytical methods for the comprehensive characterization of this important chemical intermediate.

Purity and Physical Specifications

Commercial grades of this compound are typically offered at a high purity level. However, specifications can vary between suppliers, and it is the responsibility of the end-user to confirm the purity for their specific application.

| Parameter | Typical Specification | Source |

| Appearance | Solid or Liquid | [1] |

| Purity (by GC or HPLC) | ≥98% | [1] |

| Molecular Formula | C₈H₈BrF | [2][3] |

| Molecular Weight | 203.05 g/mol | [2][3] |

| Boiling Point | 80°C at 3 torr | [2] |

Analytical Methodologies for Purity and Impurity Determination

A multi-faceted analytical approach is recommended for the complete characterization of this compound. This typically involves a primary chromatographic technique for purity assessment, coupled with a spectroscopic method for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying potential volatile impurities.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.

-

Prepare a series of calibration standards of known concentrations to bracket the expected sample concentration.

-

-

Instrumental Parameters:

-

The following table outlines a representative set of GC-MS parameters. These may require optimization based on the specific instrument and column used.

-

| Parameter | Value |

| GC Column | DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Volume | 1 µL with a split ratio of 50:1 |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes. |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 35-350 amu |

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

-

Impurity identification is achieved by comparing the mass spectrum of each impurity peak with a reference library (e.g., NIST).

-

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

HPLC is a complementary technique to GC-MS, particularly for the analysis of non-volatile or thermally labile impurities.

Experimental Protocol:

-

Sample and Mobile Phase Preparation:

-

Sample Solution: Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in acetonitrile.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

All mobile phase components should be HPLC grade and filtered through a 0.45 µm membrane filter.

-

-

Instrumental Parameters:

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution as follows: 0-20 min: 50-95% B 20-25 min: 95% B 25-26 min: 95-50% B 26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

-

Data Analysis:

-

Purity is calculated based on the area percentage of the main peak.

-

Relative response factors (RRFs) should be determined for known impurities to ensure accurate quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Spectral data for this compound is publicly available and can be used as a reference.[4]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

-

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Experiments: ¹H, ¹³C, and potentially 2D-NMR (e.g., COSY, HSQC) for complex impurity mixtures.

-

-

Data Analysis:

-

The obtained spectra are compared with reference spectra to confirm the identity of the main component.

-

Integration of signals in the ¹H NMR spectrum can be used for semi-quantitative analysis of impurities if their structures are known.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process for purity determination and impurity identification.

References

An In-depth Technical Guide to 4-Fluoro-3-methylbenzyl bromide: A Key Intermediate in Synthetic Chemistry

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzyl bromide, a crucial fluorinated organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its potential applications as a versatile building block in the synthesis of complex organic molecules.

Chemical Identity and Properties

This compound is a substituted aromatic halide. The presence of a fluorine atom and a methyl group on the benzene ring, along with the reactive benzyl bromide moiety, makes it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(Bromomethyl)-4-fluoro-3-methylbenzene |

| SMILES String | Cc1cc(CBr)ccc1F[1] |

| InChI | 1S/C8H8BrF/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3[1] |

| InChI Key | ZZGGOSDHWXCOCA-UHFFFAOYSA-N[1] |

| CAS Number | 261951-70-6[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrF[1][3] |

| Molecular Weight | 203.05 g/mol [1] |

| Physical Form | Solid[1] |

Table 3: Safety and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1] | Warning[1] | H302: Harmful if swallowed[1] |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | None | Warning[1] | H412: Harmful to aquatic life with long lasting effects[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the radical bromination of 4-fluoro-3-methyltoluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.

This protocol is a representative example based on established methods for benzylic bromination.

Materials:

-

4-Fluoro-3-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methyltoluene in anhydrous carbon tetrachloride under an inert atmosphere.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

-

Reactivity and Applications in Drug Discovery

Benzyl bromides are versatile electrophilic reagents in organic synthesis. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a building block for more complex molecules.

The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity[4]. This compound serves as a valuable intermediate for introducing a fluorinated benzyl moiety into potential therapeutic agents.

-

Alkylation of Heteroatoms: It can be used to alkylate alcohols, phenols, amines, and thiols to introduce the 4-fluoro-3-methylbenzyl group. This is a common strategy for creating ethers, esters, amines, and thioethers.

-

Carbon-Carbon Bond Formation: It can react with carbanions, such as those derived from malonic esters or organometallic reagents, to form new carbon-carbon bonds.

-

Protecting Group Chemistry: The benzyl group is a common protecting group for alcohols and amines in multi-step syntheses[5][6]. While this specific substituted benzyl bromide might be used for this purpose, its primary utility is likely as a structural component of the final target molecule.

Experimental Workflow in Drug Discovery

The use of this compound in a drug discovery program would typically follow a structured workflow, from initial library synthesis to the identification of lead compounds.

This workflow highlights the role of this compound as a foundational element in the early stages of drug discovery, enabling the rapid generation of diverse chemical entities for biological screening.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-3-methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of derivatives from 4-fluoro-3-methylbenzyl bromide, a versatile building block in medicinal chemistry and materials science. The protocols cover a range of common and important chemical transformations, including nucleophilic substitution and cross-coupling reactions. All quantitative data is summarized in structured tables for easy comparison, and key experimental workflows are visualized using diagrams.

Overview of Synthetic Transformations

This compound is a reactive electrophile that readily participates in a variety of chemical reactions, making it a valuable starting material for the synthesis of diverse molecular scaffolds. The electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring can influence the reactivity and properties of the resulting derivatives. Key synthetic routes explored in these notes include:

-

Nucleophilic Substitution Reactions:

-

Formation of Ethers (Williamson Ether Synthesis)

-

Formation of Amines

-

Formation of Azides

-

Formation of Nitriles

-

Formation of Thioethers and Thioesters

-

Formation of Esters

-

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Sonogashira Coupling

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Amination

-

A general overview of the synthetic pathways is depicted below.

Experimental Protocols and Data

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound proceed readily due to the lability of the benzylic bromide. These reactions are typically performed in the presence of a suitable nucleophile and a polar aprotic solvent.

The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide.

Protocol for the Synthesis of 4-(4-Fluoro-3-methylbenzyloxy)anisole:

-

To a solution of 4-methoxyphenol (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in DMF dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenol | 4-(4-Fluoro-3-methylbenzyloxy)anisole | DMF | NaH | RT | 12 | ~85-95 |

Direct alkylation of amines with this compound provides access to a variety of secondary and tertiary amines.

Protocol for the Synthesis of 1-(4-Fluoro-3-methylbenzyl)-4-phenylpiperazine:

-

To a solution of 1-phenylpiperazine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add this compound (1.0 equivalent) to the suspension.

-

Stir the reaction mixture at 60 °C for 8 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product.

-

If necessary, purify by column chromatography.

| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 2 | 1-Phenylpiperazine | 1-(4-Fluoro-3-methylbenzyl)-4-phenylpiperazine | Acetonitrile | K₂CO₃ | 60 | 8 | ~90-98 |

The azide functional group is a versatile precursor for the synthesis of amines and for use in click chemistry.

Protocol for the Synthesis of 1-(Azidomethyl)-4-fluoro-3-methylbenzene:

-

Dissolve this compound (1.0 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.[1]

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]

| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3 | Sodium Azide | 1-(Azidomethyl)-4-fluoro-3-methylbenzene | DMF | RT | 12 | ~95 |

The cyano group can be introduced via nucleophilic substitution with a cyanide salt, providing a key intermediate for the synthesis of carboxylic acids, amines, and other functional groups.

Protocol for the Synthesis of 2-(4-Fluoro-3-methylphenyl)acetonitrile:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Add a solution of potassium cyanide (1.2 equivalents) in water to the flask.

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the nitrile.

| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4 | Potassium Cyanide | 2-(4-Fluoro-3-methylphenyl)acetonitrile | Ethanol/Water | Reflux | 4 | ~85-95 |

Thioethers and thioesters can be prepared by reacting this compound with a thiol or a thioacetate salt.

Protocol for the Synthesis of S-(4-Fluoro-3-methylbenzyl) ethanethioate:

-

To a solution of this compound (1.0 equivalent) in DMF, add potassium thioacetate (1.1 equivalents).

-

Stir the mixture at room temperature for 6 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5 | Potassium Thioacetate | S-(4-Fluoro-3-methylbenzyl) ethanethioate | DMF | RT | 6 | >90 |

Ester derivatives can be synthesized by the reaction of this compound with a carboxylate salt.

Protocol for the Synthesis of 4-Fluoro-3-methylbenzyl acetate:

-

Suspend sodium acetate (1.5 equivalents) in glacial acetic acid.

-

Add this compound (1.0 equivalent) to the suspension.

-

Heat the mixture to reflux for 24 hours.[2]

-

Cool the reaction mixture and pour it into water.

-

Neutralize the solution with sodium bicarbonate and extract with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by distillation under reduced pressure.

| Entry | Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 6 | Sodium Acetate | 4-Fluoro-3-methylbenzyl acetate | Acetic Acid | Reflux | 24 | ~80-90 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] While typically performed with aryl halides, benzylic halides can also be employed under specific conditions.

Protocol for the Sonogashira Coupling of this compound with Phenylacetylene:

-

To a degassed mixture of this compound (1.0 equivalent), phenylacetylene (1.2 equivalents), and copper(I) iodide (0.05 equivalents) in triethylamine, add a palladium catalyst such as Pd(PPh₃)₄ (0.025 equivalents).

-

Stir the reaction mixture under an inert atmosphere at 60 °C for 12 hours.

-

Cool the mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

| Entry | Coupling Partner | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 7 | Phenylacetylene | 1-Fluoro-2-methyl-4-(3-phenylprop-1-yn-1-yl)benzene | Pd(PPh₃)₄/CuI | Triethylamine | 60 | 12 | ~70-85 |

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide.[4]

Protocol for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:

-

In a reaction vessel, combine this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), and a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents) with a phosphine ligand like JohnPhos (0.1 equivalents).[4]

-

Add a base, such as potassium carbonate (3.0 equivalents), and DMF as the solvent.[4]

-

Heat the mixture under microwave irradiation at 120 °C for 20 minutes or by conventional heating at 100 °C for 12 hours.[4]

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

| Entry | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 8 | Phenylboronic Acid | 4-Fluoro-3-methyl-1,1'-biphenyl | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | 120 (µW) | ~70-85 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6]

Protocol for the Buchwald-Hartwig Amination of this compound with Aniline:

-

To a reaction tube, add this compound (1.0 equivalent), aniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents).

-

Add anhydrous toluene to the tube, seal it, and heat the mixture at 100 °C for 18 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-benzylaniline derivative.

| Entry | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 9 | Aniline | N-(4-Fluoro-3-methylbenzyl)aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~75-90 |

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.

-

Sodium hydride and other strong bases are highly reactive and should be handled with extreme care.

-

Azide compounds are potentially explosive and should be handled with appropriate precautions.

-

Cyanide salts are highly toxic; handle them with extreme caution and have an appropriate quenching procedure and emergency plan in place.

Disclaimer: These protocols are intended for use by trained chemists. The yields and reaction times are approximate and may vary depending on the specific conditions, scale, and purity of the reagents. It is recommended to perform small-scale test reactions to optimize conditions before scaling up.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for 4-Fluoro-3-methylbenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylbenzyl bromide (CAS No: 261951-70-6) is a versatile alkylating agent employed in organic synthesis, particularly in the construction of molecules with pharmaceutical and materials science applications. Its structure, featuring a reactive benzyl bromide moiety and a fluoro-substituted aromatic ring, allows for the introduction of the 4-fluoro-3-methylbenzyl group into a variety of substrates. The presence of the fluorine atom can impart unique properties to the target molecules, such as altered lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a valuable building block in drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound in key alkylation reactions, including the synthesis of N-substituted amines, O-substituted phenols (Williamson ether synthesis), and S-substituted thiols.

General Reaction Workflow

The use of this compound as an alkylating agent typically follows a standard nucleophilic substitution pathway. The general workflow involves the deprotonation of a suitable nucleophile (amine, alcohol, or thiol) to generate a more potent nucleophile, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.

Figure 1: General workflow for alkylation reactions using this compound.

Applications in N-Alkylation of Amines

The benzylation of amines with this compound is a common method for synthesizing N-substituted benzylamines. These products are often intermediates in the synthesis of biologically active compounds. Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.

Table 1: Representative Data for N-Alkylation Reactions

| Entry | Amine Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-(4-Fluoro-3-methylbenzyl)aniline | K₂CO₃ | Acetonitrile | 12 | 85 |

| 2 | Piperidine | 1-(4-Fluoro-3-methylbenzyl)piperidine | Et₃N | Dichloromethane | 8 | 92 |

| 3 | Morpholine | 4-(4-Fluoro-3-methylbenzyl)morpholine | K₂CO₃ | DMF | 10 | 88 |

Note: The data presented in this table is representative and has been compiled from general procedures for the alkylation of amines with benzyl halides. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol: Synthesis of N-(4-Fluoro-3-methylbenzyl)aniline

This protocol describes a general procedure for the N-alkylation of aniline with this compound.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of aniline (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic base.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluoro-3-methylbenzyl)aniline.

Applications in O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, a phenoxide ion, generated by treating a phenol with a base, acts as a nucleophile to displace the bromide from this compound.

Table 2: Representative Data for O-Alkylation Reactions

| Entry | Phenol Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Phenol | 1-Fluoro-2-methyl-4-(phenoxymethyl)benzene | NaH | THF | 6 | 90 |

| 2 | 4-Methoxyphenol | 1-Fluoro-4-((4-methoxy-phenoxy)methyl)-2-methylbenzene | K₂CO₃ | Acetone | 10 | 88 |

| 3 | 4-Nitrophenol | 1-Fluoro-2-methyl-4-((4-nitrophenoxy)methyl)benzene | Cs₂CO₃ | DMF | 8 | 95 |

Note: The data presented in this table is representative and has been compiled from general procedures for the Williamson ether synthesis. Actual results may vary.

Experimental Protocol: Synthesis of 1-Fluoro-2-methyl-4-(phenoxymethyl)benzene

This protocol outlines a general procedure for the O-alkylation of phenol with this compound.

Materials:

-

Phenol

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen or Argon atmosphere

-

Standard glassware for work-up and purification

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of phenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq.) in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion (typically 6 hours), quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1-fluoro-2-methyl-4-(phenoxymethyl)benzene.

Applications in S-Alkylation of Thiols

Similar to amines and phenols, thiols can be readily alkylated with this compound to form thioethers (sulfides). The reaction proceeds via a thiolate intermediate, which is a potent nucleophile.

Table 3: Representative Data for S-Alkylation Reactions

| Entry | Thiol Substrate | Product | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Thiophenol | (4-Fluoro-3-methylbenzyl)(phenyl)sulfane | K₂CO₃ | DMF | 4 | 95 |

| 2 | 4-Chlorothiophenol | (4-Chlorophenyl)(4-fluoro-3-methylbenzyl)sulfane | Et₃N | Acetonitrile | 6 | 91 |

| 3 | Benzyl mercaptan | Benzyl(4-fluoro-3-methylbenzyl)sulfane | NaOH | Ethanol/Water | 5 | 89 |

Note: The data presented in this table is representative and has been compiled from general procedures for the S-alkylation of thiols. Actual results may vary.

Experimental Protocol: Synthesis of (4-Fluoro-3-methylbenzyl)(phenyl)sulfane

This protocol provides a general method for the S-alkylation of thiophenol with this compound.

Materials:

-

Thiophenol

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-